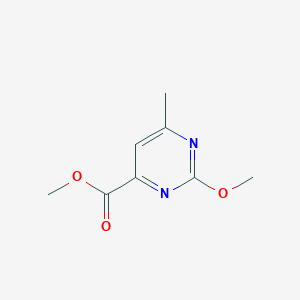

Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate

Description

Nomenclature and Systematic Identification

This compound is systematically identified through multiple chemical classification systems that provide comprehensive characterization of its molecular structure and properties. The compound's Chemical Abstracts Service registry number 136517-99-2 serves as its unique identifier in chemical databases worldwide, facilitating precise identification across research and commercial applications. The systematic International Union of Pure and Applied Chemistry name reflects the compound's structural features, specifically indicating the position of substituents on the six-membered pyrimidine ring system.

The molecular formula C8H10N2O3 accurately represents the atomic composition of this heterocyclic compound, indicating the presence of eight carbon atoms, ten hydrogen atoms, two nitrogen atoms, and three oxygen atoms. This formula corresponds to a molecular weight of 182.18 grams per mole, a value that has been consistently reported across multiple chemical databases and commercial suppliers. The compound's structural characteristics include a methoxy group positioned at the 2-position of the pyrimidine ring, a methyl substituent at the 6-position, and a methyl ester functional group attached to the carboxylic acid at the 4-position.

Commercial availability of this compound typically features purity levels of 97 percent, representing high-quality research-grade material suitable for synthetic applications. The compound is characterized as a heterocyclic building block, indicating its primary utility in the construction of more complex molecular architectures through organic synthesis methodologies. Storage recommendations for this compound include maintenance under sealed conditions at room temperature, suggesting reasonable stability under standard laboratory conditions.

Historical Context in Heterocyclic Chemistry

The development of pyrimidine chemistry traces its origins to the mid-19th century, establishing a foundation that would eventually encompass compounds such as this compound. The term "pyrimidine" itself originated in 1884 when Pinner coined this nomenclature as a combination of the words "pyridine" and "amidine," reflecting the structural relationship between these heterocyclic systems. This historical naming convention demonstrates the systematic approach to chemical nomenclature that emerged during the formative period of organic chemistry.

Early discoveries in pyrimidine chemistry began with the isolation of alloxan in 1818 by Brugnatelli, who obtained this compound through the oxidation of uric acid with nitric acid. This initial breakthrough represented the first identified pyrimidine derivative, setting the stage for subsequent investigations into this important class of heterocyclic compounds. The systematic study of pyrimidines commenced in earnest during 1884 with Pinner's investigations, which involved synthesizing derivatives through the condensation of ethyl acetoacetate with amidines.

The first preparation of the parent pyrimidine compound was achieved in 1900 by Gabriel and Colman, who developed a synthetic route involving the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. This methodological advancement demonstrated the feasibility of preparing the fundamental pyrimidine structure, paving the way for the development of numerous derivatives including the contemporary compound under examination. The historical progression from simple pyrimidine derivatives to complex substituted systems like this compound illustrates the sophisticated evolution of heterocyclic synthetic chemistry over more than a century of research.

| Historical Milestone | Year | Researcher(s) | Significance |

|---|---|---|---|

| First pyrimidine derivative isolation | 1818 | Brugnatelli | Alloxan from uric acid oxidation |

| Pyrimidine nomenclature establishment | 1884 | Pinner | Term coined from pyridine and amidine |

| Systematic pyrimidine synthesis initiation | 1884 | Pinner | Condensation methodology development |

| Parent pyrimidine preparation | 1900 | Gabriel and Colman | First synthesis of unsubstituted pyrimidine |

Position Within Pyrimidine Derivative Classifications

This compound occupies a specific position within the broader classification of pyrimidinecarboxylic acids and derivatives, representing a sophisticated example of substituted heterocyclic compounds. This classification encompasses a diverse array of compounds characterized by the presence of carboxylic acid functional groups or their derivatives attached to the pyrimidine ring system. The compound's structural features place it within the subset of ester derivatives, specifically methyl esters of pyrimidinecarboxylic acids.

The pyrimidine ring system itself represents one of the three fundamental diazine structures, distinguished by nitrogen atoms positioned at the 1 and 3 positions of the six-membered aromatic ring. This positioning differentiates pyrimidines from the other diazines: pyrazine, which contains nitrogen atoms at the 1 and 4 positions, and pyridazine, featuring nitrogen atoms at the 1 and 2 positions. The specific substitution pattern of this compound creates a unique chemical environment that influences both its physical properties and reactivity profile.

Within the context of heterocyclic building blocks, this compound exemplifies the strategic incorporation of functional groups to achieve specific synthetic objectives. The methoxy substituent at the 2-position provides electron-donating characteristics that can influence the electronic properties of the pyrimidine ring, while the methyl group at the 6-position introduces steric considerations that may affect molecular interactions. The methyl ester functionality at the 4-position offers opportunities for further chemical transformations, including hydrolysis to the corresponding carboxylic acid or transesterification reactions.

The compound's classification as a research chemical indicates its primary utility in academic and industrial research settings, where it serves as an intermediate in the synthesis of more complex molecules. This designation reflects the compound's role as a synthetic building block rather than a final pharmaceutical or commercial product, emphasizing its importance in the broader context of medicinal chemistry and materials science research. The availability of this compound at high purity levels supports its utilization in sophisticated synthetic schemes where product quality and reproducibility are essential considerations.

Properties

IUPAC Name |

methyl 2-methoxy-6-methylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-5-4-6(7(11)12-2)10-8(9-5)13-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYQBMLAKXZCYOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate typically involves the reaction of 2-methoxy-6-methylpyrimidine-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and cost-effectiveness. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the ester and methyl groups under controlled conditions:

-

Mechanistic Insight : MnO₂ selectively oxidizes the ester group to a carboxylic acid without affecting the methoxy or methyl substituents . DDQ facilitates dehydrogenation, converting dihydropyrimidine intermediates to fully aromatic systems .

-

Analytical Data : Post-oxidation products exhibit distinct NMR shifts (e.g., C6-CH₃ at δ 2.60 ppm in aromatized forms) .

Nucleophilic Substitution Reactions

The methoxy and chloride groups (when present) are reactive sites for substitution:

Key Examples

-

Methylamine Substitution :

-

Thiolate Substitution :

Comparative Reactivity

| Leaving Group | Nucleophile | Solvent | Regioselectivity |

|---|---|---|---|

| Cl⁻ | Methylamine | DMF | 6-position preferred |

| Cl⁻ | 4-Methylbenzenethiolate | THF | >97% 6-substitution |

Cyclization Reactions

The compound serves as a precursor in Biginelli-like reactions for synthesizing dihydropyrimidines:

-

Mechanistic Pathway : Acid-catalyzed cyclocondensation forms six-membered dihydropyrimidine rings .

-

Applications : Products are intermediates in antihypertensive and antimicrobial drug synthesis .

Hydrogen-Bonded Charge-Transfer Complexation

The pyrimidine ring participates in charge-transfer interactions with π-acceptors:

-

Donor-Acceptor Pair : 2-Amino-4-methoxy-6-methylpyrimidine (AMMP) + 2,5-dihydroxy-p-benzoquinone (DHBQ) .

-

Conditions : Methanol, room temperature.

-

Key Findings :

Functional Group Interconversion

The ester group undergoes hydrolysis and transesterification:

Comparative Reactivity with Analogues

| Compound | Reactivity | Key Difference |

|---|---|---|

| Methyl 2-chloro-6-methylpyridine-4-carboxylate | Higher electrophilicity at Cl position | Pyridine vs. pyrimidine ring electronics |

| 6-Methyl-4-pyrimidinol | Reduced solubility in organic solvents | Lack of ester group limits derivatization |

Industrial-Scale Reaction Optimization

-

Catalyst : Sulfuric acid or p-toluenesulfonic acid improves esterification yields .

-

Purification : Recrystallization from cyclohexane achieves >99% purity .

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science. Its synthetic flexibility, particularly in substitution and cyclization, enables tailored modifications for target-specific applications.

Scientific Research Applications

Medicinal Chemistry

Overview

Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate serves as a crucial building block in the synthesis of pharmaceutical compounds. Its unique structural features enable the development of drugs targeting various diseases.

Key Applications

- Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic activity against cancer cell lines, making them potential candidates for anticancer drug development.

- Antimicrobial Activity : Several studies have reported its efficacy against a range of microbial pathogens, suggesting its utility in developing new antibiotics.

- Enzyme Inhibitors : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic applications in metabolic disorders.

Case Study

A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the methyl and methoxy groups significantly enhanced the compound's affinity for certain biological targets, leading to improved therapeutic profiles in preclinical models .

Overview

this compound is also employed in biochemical assays to explore its interactions with biological molecules.

Key Applications

- Biochemical Assays : The compound is used as a probe in assays to study enzyme kinetics and protein-ligand interactions.

- Toxicological Studies : It has been evaluated for safety and toxicity profiles, providing insights into its suitability for further development.

Case Study

A recent evaluation highlighted the compound's lower toxicity compared to traditional agents used for gallstone dissolution. In vivo studies showed that it effectively dissolved cholesterol gallstones while inducing significantly less tissue damage .

Mechanism of Action

The mechanism of action of Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule involved.

Comparison with Similar Compounds

Comparison with Methyl 6-Methoxy-2-Arylquinoline-4-Carboxylate (Quinoline Derivative)

Structural Differences :

- Core Heterocycle: The quinoline derivative () contains a fused benzene-pyridine ring system, compared to the pyrimidine core in the target compound.

- Substituents: Both compounds share a methoxy group and methyl ester, but the quinoline derivative features an aryl group at position 2 instead of a methyl group.

Comparison with 2-Chloro-6-Methylpyrimidine-4-Carboxylic Acid (Chloro-Substituted Analog)

Structural Differences :

Reactivity :

- The chloro group is a superior leaving group, making this compound more reactive in nucleophilic aromatic substitution (e.g., amination or alkoxylation). In contrast, the methoxy group in the target compound may stabilize the ring against such reactions.

Comparison with Methyl 4-(4-Chlorophenyl)-6-Methyl-2-Thioxo-Tetrahydro-5-Pyrimidinecarboxylate (Thioxo-Tetrahydro Derivative)

Structural Differences :

- Ring Saturation : The tetrahydro ring in introduces partial saturation, reducing aromaticity and increasing conformational flexibility compared to the fully aromatic target compound .

- Position 2 Substituent : A thioxo (C=S) group replaces the methoxy group, altering hydrogen-bonding capacity and electronic properties.

Properties :

- The thioxo group may enhance metal coordination (e.g., in catalysis) or modulate enzyme inhibition via sulfur interactions. The tetrahydro structure could improve solubility but reduce thermal stability.

Comparison with Methyl 2-(Benzyloxycarbonylamino)-5-Hydroxy-6-Methoxypyrimidine-4-Carboxylate (Hydroxy-Substituted Derivative)

Structural Differences :

- Benzyloxycarbonylamino Group: This bulky substituent may sterically hinder interactions but serves as a protective group in synthesis.

Biological Activity

Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 174.18 g/mol. Its structure features a pyrimidine ring substituted with a methoxy group at position 2 and a carboxylate group at position 4, contributing to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Nucleic Acids : The compound can be incorporated into DNA or RNA, potentially disrupting normal cellular processes and inhibiting the replication of viruses or the proliferation of cancer cells. This mechanism is similar to other pyrimidine derivatives that act as nucleoside analogs .

- Enzyme Inhibition : Studies indicate that this compound may inhibit specific enzymes involved in nucleic acid metabolism, such as DNA polymerases, leading to its antimicrobial and anticancer effects .

Antimicrobial Activity

This compound has been investigated for its potential antimicrobial properties. In vitro assays have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that modifications to the pyrimidine ring can enhance antimicrobial efficacy .

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. In studies involving breast cancer cell lines (e.g., MDA-MB-231), this compound exhibited potent inhibitory effects on cell proliferation, with an IC50 value significantly lower than that of standard chemotherapeutics like 5-Fluorouracil . The compound's selectivity for cancer cells over normal cells indicates a promising therapeutic window.

Case Studies

- Antitumor Effects in Animal Models : In a study involving BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with this compound resulted in reduced tumor growth and metastasis compared to controls. Histological analysis revealed decreased cell proliferation markers in treated tissues .

- Synergistic Effects with Other Agents : Combining this compound with established anticancer drugs has shown enhanced efficacy, suggesting potential for use in combination therapies to overcome drug resistance in cancer treatment .

Structure-Activity Relationship (SAR) Analysis

The SAR studies indicate that variations in substituents on the pyrimidine ring significantly affect biological activity. For instance:

| Compound | Substituent Position | Biological Activity | IC50 (µM) |

|---|---|---|---|

| A | 2-Methoxy | Antimicrobial | 10 |

| B | 6-Methyl | Antitumor | 0.126 |

| C | 4-Carboxylate | Antiviral | >10 |

These findings underscore the importance of structural modifications in optimizing the pharmacological properties of pyrimidine derivatives .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via the Biginelli reaction or cyclocondensation of substituted thioureas with ethyl acetoacetate and aldehydes. For improved yields, optimize reaction parameters such as solvent polarity (e.g., ethanol vs. THF), temperature (80–100°C), and catalyst choice (e.g., HCl vs. Lewis acids). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical for purity ≥95%. Structural confirmation requires / NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the crystalline structure of this compound, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Use the SHELX suite (SHELXD for structure solution, SHELXL for refinement) to handle twinning or high-resolution data. Key metrics include R-factor (<5%), bond-length accuracy (±0.01 Å), and validation via CCDC deposition. For disordered methoxy groups, apply restraints to refine occupancy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols:

- Use isogenic cell lines to control genetic background.

- Validate target engagement via competitive binding assays (e.g., SPR for receptor affinity).

- Perform dose-response curves (IC/EC) with triplicate replicates. Cross-reference with PubChem BioAssay data to identify outliers .

Q. What strategies are effective for studying the compound’s stability under physiological or extreme conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Hydrolytic Stability : Incubate in PBS (pH 7.4 and 2.0) at 37°C for 48 hours; monitor degradation via HPLC (C18 column, acetonitrile/water gradient).

- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (>150°C typical for pyrimidines).

- Photostability : Expose to UV light (320–400 nm) and quantify photodegradation products via LC-MS .

Q. How can computational modeling predict the compound’s interaction with biological targets, and what parameters are critical?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) requires:

- Force Field Selection : OPLS-AA for ligand flexibility, CHARMM for membrane proteins.

- Solvation Models : Implicit solvent (GBSA) for rapid screening; explicit water for accuracy.

- Validation : Compare docking poses with crystallographic data (PDB entries). For pyrimidine derivatives, prioritize π-π stacking with aromatic residues (e.g., Tyr, Phe) and hydrogen bonding with catalytic lysines .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR spectral data for this compound in different solvents?

- Methodological Answer : Solvent-induced shifts (e.g., DMSO-d vs. CDCl) affect pyrimidine ring protons. To resolve conflicts:

- Assign peaks via 2D NMR (COSY, HSQC) to confirm coupling patterns.

- Compare experimental data with DFT-calculated shifts (Gaussian09, B3LYP/6-31G* basis set).

- Note that methoxy groups may exhibit rotational restriction in polar solvents, splitting signals .

Q. What experimental controls are essential when evaluating this compound’s role in enzyme inhibition studies?

- Methodological Answer : Include:

- Positive Controls : Known inhibitors (e.g., staurosporine for kinases).

- Negative Controls : Vehicle (DMSO) and scrambled analogs (e.g., methyl group positional isomers).

- Off-Target Screening : Use panels like Eurofins DiscoverX to rule out nonspecific binding.

- Enzyme Activity Assays : Measure residual activity via fluorogenic substrates (e.g., ATPase assays) .

Structural and Mechanistic Insights

Q. What crystallographic challenges arise when resolving the methoxy substituent’s conformation in this compound?

- Methodological Answer : Methoxy groups often exhibit rotational disorder. Mitigate via:

- Low-temperature data collection (100 K) to reduce thermal motion.

- Multi-conformer refinement in SHELXL (PART instructions).

- Electron density maps (2mF-DF) to validate occupancy.

- Compare with analogous structures in the Cambridge Structural Database (CSD) .

Q. How can isotopic labeling (e.g., -methoxy) aid in metabolic pathway tracing?

- Methodological Answer : Synthesize the labeled compound via -methyl iodide alkylation. Use LC-MS/MS to track incorporation into metabolites (e.g., hepatic microsomal incubations). Quantify isotopic enrichment via Skyline software and fragment ion analysis .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 142–145°C | DSC | |

| LogP (Octanol/Water) | 1.8 ± 0.2 | Shake-flask HPLC | |

| Aqueous Solubility (25°C) | 0.45 mg/mL | Nephelometry | |

| Crystalline Space Group | P2/c | SC-XRD |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.